molecular formula C21H24FN3O4 B2676938 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 887466-12-8

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2676938
CAS No.: 887466-12-8
M. Wt: 401.438
InChI Key: LHLSUJVITJTYJZ-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethoxy, methoxy, fluorophenyl, and pyrrolidinyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with an amine derivative to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with a fluorophenyl-substituted pyrrolidinone to form the pyrrolidinyl ring.

    Urea Formation: The final step involves the reaction of the cyclized intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]urea

Uniqueness

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-3-29-19-9-14(7-8-18(19)28-2)12-23-21(27)24-16-11-20(26)25(13-16)17-6-4-5-15(22)10-17/h4-10,16H,3,11-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLSUJVITJTYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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